2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
CAS No.:
Cat. No.: VC14779487
Molecular Formula: C22H25N3O6
Molecular Weight: 427.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O6 |
|---|---|
| Molecular Weight | 427.4 g/mol |
| IUPAC Name | 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C22H25N3O6/c1-28-17-6-5-14(9-18(17)29-2)7-8-23-21(26)12-25-13-24-16-11-20(31-4)19(30-3)10-15(16)22(25)27/h5-6,9-11,13H,7-8,12H2,1-4H3,(H,23,26) |
| Standard InChI Key | BXXHJIGUSAKWMX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a quinazolin-4-one core substituted with methoxy groups at positions 6 and 7. An acetamide group at position 3 of the quinazoline ring connects to a 2-(3,4-dimethoxyphenyl)ethyl side chain. This arrangement creates a hybrid structure that merges the planar aromaticity of quinazoline with the flexibility of the phenethyl-acetamide moiety. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
| Molecular Formula | C₂₂H₂₅N₃O₆ |
| Molecular Weight | 427.4 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC)OC |
| PubChem CID | 29147389 |
The presence of four methoxy groups (-OCH₃) enhances the compound’s lipophilicity, potentially improving membrane permeability and bioavailability. The quinazolin-4-one core is known for its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets such as enzymes and receptors .
Synthesis and Chemical Reactivity
General Synthesis Pathways
While no explicit synthesis protocol for this compound is documented in the literature, quinazoline derivatives are typically synthesized through multi-step reactions involving cyclocondensation, alkylation, and amidation. A plausible route involves:
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Formation of the Quinazolin-4-one Core: Reaction of anthranilic acid derivatives with formamide or urea under thermal conditions to form the bicyclic structure.
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Introduction of Methoxy Groups: Electrophilic aromatic substitution or nucleophilic displacement using methoxide ions at positions 6 and 7.
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Acetamide Side Chain Attachment: Alkylation of the quinazoline nitrogen followed by coupling with 2-(3,4-dimethoxyphenyl)ethylamine via carbodiimide-mediated amidation .
Stability and Reactivity
The compound’s stability is influenced by the electron-donating methoxy groups, which protect the aromatic ring from electrophilic attack. The acetamide linkage may undergo hydrolysis under strongly acidic or basic conditions, necessitating careful storage in neutral environments.
Biological Activities and Mechanistic Insights
Urease Inhibition
Structurally related N-aryl dihydroisoquinoline carbothioamides exhibit potent urease inhibitory activity (IC₅₀ = 11.2–56.7 μM), surpassing the standard thiourea . While direct evidence for this compound is lacking, its acetamide group could interact with urease’s nickel-containing active site, disrupting urea hydrolysis—a mechanism critical for combating Helicobacter pylori infections .
Anticancer Activity
Quinazoline-based drugs like erlotinib and gefitinib validate the scaffold’s anticancer utility. The methoxy substituents in this compound may enhance DNA intercalation or topoisomerase inhibition, while the phenethyl group could modulate apoptosis pathways via caspase activation.
Research Gaps and Future Directions
Pharmacokinetic Profiling
No data exist on this compound’s absorption, distribution, metabolism, or excretion (ADME). In silico predictions using tools like SwissADME suggest moderate gastrointestinal absorption but potential P-glycoprotein efflux, limiting oral bioavailability.
Target Validation
High-throughput screening against kinase panels and urease assays is needed to confirm hypothesized targets. Comparative studies with analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine (PubChem CID: 1490260) could elucidate structure-activity relationships .
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